N-[5-[2-(苄氨基)-2-氧代乙基]硫烷基-1,3,4-噻二唑-2-基]-3-甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
抗癌应用
用于设计类药物小分子的杂交药效团方法导致了诸如 2,2-二氯-N-[5-[2-[3-(4-甲氧基苯基)-5-苯基-3,4-二氢-2H-吡唑-2-基]-2-氧代乙基]硫烷基-1,3,4-噻二唑-2-基]乙酰胺等化合物的开发,这些化合物表现出有希望的抗癌特性。该化合物通过涉及逐步烷基化和酰化的具有成本效益的合成,已显示出显着的体外抗癌活性,特别是在“60 行筛选”(NCI DTP 协议)中,表明其在癌症治疗中具有潜在的治疗干预作用 (尤申等人,2022)。
用于治疗用途的酶抑制
一类磺酰胺,包括类似的衍生物,已被研究其对碳酸酐酶同工酶(特别是 CA I 和 CA II)的抑制作用。这些酶在各种生理过程中至关重要,它们的抑制可能具有治疗意义,例如在青光眼、癫痫和高山病的治疗中。合成的衍生物表现出显着的抑制效力,具有纳摩尔效率,表明它们作为开发新治疗剂的先导化合物的潜力 (戈克森等人,2016)。
未来方向
作用机制
Target of Action
It is known that similar compounds with a 2-aminothiazole scaffold, such as dasatinib and alpelisib, are used as anticancer drugs . These compounds exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Compounds with similar structures often interact with their targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to cell death .
Biochemical Pathways
Similar compounds have been shown to affect various pathways involved in cell growth and proliferation, leading to the inhibition of cancer cell growth .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is likely to be the inhibition of cancer cell growth and proliferation, leading to cell death . This is based on the known effects of similar compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and therefore its bioavailability .
属性
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-26-15-9-5-8-14(10-15)17(25)21-18-22-23-19(28-18)27-12-16(24)20-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJYNZZKFFCNCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。